molecular formula C24H19N3O5S2 B2374774 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide CAS No. 326882-36-4

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide

Cat. No.: B2374774
CAS No.: 326882-36-4
M. Wt: 493.55
InChI Key: QKGWXMXTSGKZOU-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is a compound with significant relevance in various scientific fields This compound stands out due to its complex molecular structure, which includes a benzoisoquinoline and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide typically involves multi-step reactions. These processes begin with the preparation of the benzoisoquinoline core, followed by the introduction of the benzothiazole moiety. The overall process requires specific catalysts, solvents, and controlled reaction environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions, such as temperature, pressure, and reaction time. Efficient purification techniques, like recrystallization and chromatography, are employed to ensure the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure allows for selective modifications at different positions within the molecule.

Common Reagents and Conditions:

  • Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.

  • Substitution: Typical reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and the reagents used. For instance, oxidation may introduce oxygen-containing functional groups, while reduction might yield hydroxyl or amine groups.

Scientific Research Applications

Chemistry: The compound is used in developing new synthetic pathways and studying reaction mechanisms. Its complex structure makes it a valuable model in computational chemistry for exploring electronic properties and molecular interactions.

Biology: In biological research, this compound can be used to investigate cell signaling pathways and enzyme inhibition. Its interactions with biomolecules offer insights into cellular processes and the development of potential therapeutic agents.

Medicine: In medicinal chemistry, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is explored for its potential as a drug candidate. Its molecular structure is conducive to binding with specific biological targets, making it a promising lead in drug design.

Industry: The compound has applications in materials science, particularly in developing new polymers and coatings. Its stability and reactivity are advantageous in creating materials with desirable physical and chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The specific interactions at the molecular level often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to conformational changes in the target molecules.

Comparison with Similar Compounds

  • 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)phenyl)butanamide

  • 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(sulfonyl)phenyl)butanamide

  • 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(benzothiazol-2-yl)butanamide

Uniqueness: The presence of both the benzoisoquinoline and benzothiazole moieties distinguishes 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide from other compounds. This structural combination imparts unique chemical and biological properties, enhancing its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S2/c1-34(31,32)15-10-11-18-19(13-15)33-24(25-18)26-20(28)9-4-12-27-22(29)16-7-2-5-14-6-3-8-17(21(14)16)23(27)30/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGWXMXTSGKZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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